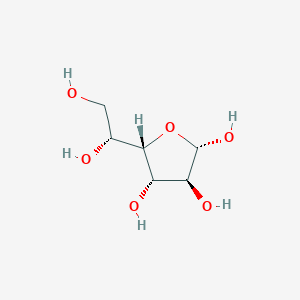

alpha-D-Idofuranose

Description

Structure

3D Structure

Properties

CAS No. |

41847-67-0 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2S,3S,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4+,5+,6+/m1/s1 |

InChI Key |

AVVWPBAENSWJCB-URLGYRAOSA-N |

Isomeric SMILES |

C([C@H]([C@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O)O |

Canonical SMILES |

C(C(C1C(C(C(O1)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to alpha-D-Idofuranose: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-Idofuranose, a rare aldohexose, holds unique stereochemical properties that contribute to the biological significance of its derivatives. While not naturally abundant in its free form, its oxidized counterpart, L-iduronic acid, is a fundamental component of essential biological macromolecules known as glycosaminoglycans (GAGs). This guide provides a comprehensive overview of the chemical structure and properties of this compound. It further delves into a plausible synthetic approach and explores the critical role of its derivative, L-iduronic acid, in mediating cell signaling pathways, particularly in the context of Fibroblast Growth Factor (FGF) signaling. Detailed experimental methodologies are provided to facilitate further research in this area.

Chemical Structure and Properties

This compound is a monosaccharide with the chemical formula C₆H₁₂O₆. It is an isomer of glucose, distinguished by the stereochemistry of its hydroxyl groups. The "alpha" designation indicates the orientation of the hydroxyl group at the anomeric carbon (C1) is in the axial position, while "D-Ido" specifies the configuration of the chiral centers, and "furanose" denotes the five-membered ring structure.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S,3S,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol[1] |

| SMILES | C(--INVALID-LINK--O)O)O">C@HO)O[1] |

| InChI | InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4+,5+,6+/m1/s1[1] |

| CAS Number | 41847-67-0[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 180.16 g/mol | PubChem[1] |

| Molecular Formula | C₆H₁₂O₆ | PubChem[1] |

| Melting Point | 132 °C (for D-Idose) | Wikipedia |

| Boiling Point | Not available | - |

| Solubility in Water | Not available | - |

| XLogP3 | -2.6 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 110 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 5 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

Synthesis of this compound: A Proposed Experimental Protocol

A direct and detailed experimental protocol for the specific synthesis of this compound is not prominently described in the literature. However, based on established methods for the synthesis of other furanose sugars, a plausible multi-step approach can be proposed, starting from a more common monosaccharide like D-glucose. This proposed protocol involves protection of hydroxyl groups, epimerization at specific chiral centers, and selective deprotection to yield the desired furanose form.

Proposed Synthesis Workflow

Caption: Proposed synthetic pathway for this compound from D-Glucose.

Detailed Methodologies

-

Protection of D-Glucose:

-

Objective: To selectively protect the hydroxyl groups at C1, C2, C5, and C6, leaving the C3 hydroxyl group accessible for modification. This is typically achieved by forming acetals.

-

Reagents: D-glucose, acetone, and a suitable acid catalyst (e.g., sulfuric acid or iodine).

-

Procedure: D-glucose is dissolved in anhydrous acetone in the presence of a catalytic amount of acid. The reaction mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates the formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. The product is then isolated and purified.

-

-

Oxidation at C3:

-

Objective: To oxidize the free hydroxyl group at the C3 position to a ketone.

-

Reagents: Di-O-isopropylidene-D-glucofuranose, a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation system (oxalyl chloride, DMSO, and a hindered base like triethylamine).

-

Procedure: The protected glucose derivative is dissolved in a suitable solvent (e.g., dichloromethane for PCC) and treated with the oxidizing agent at a controlled temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the resulting ketone is purified.

-

-

Stereoselective Reduction of the C3 Ketone:

-

Objective: To reduce the ketone at C3 to a hydroxyl group with the desired stereochemistry (ido-configuration). This is the critical step for epimerization.

-

Reagents: The C3-keto intermediate, a stereoselective reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent and reaction conditions will influence the stereochemical outcome.

-

Procedure: The ketone is dissolved in a suitable solvent (e.g., methanol or ethanol for NaBH₄) and cooled to a low temperature (e.g., 0 °C or -78 °C). The reducing agent is added portion-wise, and the reaction is stirred until completion. The resulting di-O-isopropylidene-D-idofuranose is then isolated and purified.

-

-

Deprotection (Acid Hydrolysis):

-

Objective: To remove the isopropylidene protecting groups to yield free this compound.

-

Reagents: Di-O-isopropylidene-D-idofuranose, a dilute aqueous acid (e.g., trifluoroacetic acid or hydrochloric acid).

-

Procedure: The protected idofuranose derivative is treated with the dilute acid solution. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the acid is neutralized, and the final product, this compound, is purified, for instance by crystallization or chromatography.

-

Biological Role and Signaling Pathways

This compound is not found in significant quantities in biological systems. Its primary biological relevance stems from its metabolic precursor relationship to L-iduronic acid. D-Idose can be oxidized to L-iduronic acid, which is a critical component of glycosaminoglycans (GAGs) such as dermatan sulfate and heparan sulfate.[2] These GAGs are covalently attached to core proteins to form proteoglycans, which are major components of the extracellular matrix and cell surfaces.

The presence and specific sulfation patterns of L-iduronic acid residues within GAG chains are crucial for their interactions with a wide array of proteins, including growth factors, cytokines, and their receptors. This interaction modulates various cellular processes, including proliferation, differentiation, and migration.

L-Iduronic Acid in FGF Signaling

A well-characterized role for L-iduronic acid-containing GAGs is in the regulation of Fibroblast Growth Factor (FGF) signaling. Heparan sulfate proteoglycans (HSPGs) on the cell surface act as co-receptors for FGFs, facilitating the formation of a stable ternary complex between FGF, the FGF receptor (FGFR), and the HSPG. This complex formation is essential for the dimerization and activation of the FGFR, which in turn initiates downstream intracellular signaling cascades, such as the Ras-MAPK pathway.

The iduronic acid residues, particularly when sulfated, contribute significantly to the binding affinity and specificity of HSPGs for FGFs.[3][4] The conformational flexibility of iduronic acid allows the GAG chain to adopt a structure that is optimal for interacting with both the growth factor and its receptor.

Signaling Pathway Diagram

Caption: Role of L-Iduronic Acid in FGF2-mediated signaling pathway.

Key Experimental Protocol: Analysis of FGF2-Induced ERK Phosphorylation

To investigate the functional role of L-iduronic acid-containing GAGs in FGF signaling, a common experimental approach is to measure the phosphorylation of downstream signaling molecules, such as ERK (Extracellular signal-regulated kinase), in response to FGF2 stimulation.[5]

Objective

To determine the effect of L-iduronic acid-containing heparan sulfate on FGF2-induced ERK1/2 phosphorylation in cultured cells.

Materials

-

Cell line expressing FGFRs (e.g., mouse embryonic fibroblasts - MEFs)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Fibroblast Growth Factor 2 (FGF2)

-

Heparin (as a positive control for GAG activity)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for Western blotting

Experimental Workflow

Caption: Workflow for analyzing FGF2-induced ERK phosphorylation.

Detailed Procedure

-

Cell Culture and Starvation:

-

Plate cells at an appropriate density in multi-well plates and culture in DMEM supplemented with 10% FBS until they reach approximately 80-90% confluency.

-

To reduce basal levels of ERK phosphorylation, starve the cells by replacing the growth medium with serum-free DMEM for 12-24 hours prior to stimulation.

-

-

FGF2 Stimulation:

-

Prepare a stock solution of FGF2 in serum-free DMEM.

-

Treat the starved cells with FGF2 at a final concentration of 2 ng/mL for various time points (e.g., 0, 5, 15, 30, and 60 minutes). A negative control (no FGF2) should be included. For rescue experiments, cells can be co-treated with FGF2 and heparin.

-

-

Cell Lysis:

-

At each time point, aspirate the medium and wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysates on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4 °C to pellet cell debris.

-

Collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay or a similar method to ensure equal loading of protein for each sample in the subsequent steps.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of the lysates with lysis buffer and sample loading buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4 °C with gentle agitation.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again several times with TBST.

-

-

Imaging and Analysis:

-

Apply the chemiluminescent substrate to the membrane and capture the signal using an appropriate imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK (t-ERK).

-

Quantify the band intensities for p-ERK and t-ERK using densitometry software. The ratio of p-ERK to t-ERK will indicate the level of ERK activation.

-

Conclusion

This compound, while a rare sugar in its free form, is a molecule of significant interest due to its relationship with L-iduronic acid, a vital component of glycosaminoglycans. The unique structural properties of L-iduronic acid within GAGs play a crucial role in mediating a variety of cell signaling events, most notably in FGF signaling. A deeper understanding of the synthesis and biological functions of idose and its derivatives will be instrumental for researchers in the fields of glycobiology, cell signaling, and the development of novel therapeutics targeting GAG-protein interactions. The methodologies and information presented in this guide provide a solid foundation for further exploration in these exciting areas of research.

References

- 1. This compound | C6H12O6 | CID 15560225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Iduronic acid - Wikipedia [en.wikipedia.org]

- 3. Functional abnormalities of heparan sulfate in mucopolysaccharidosis-I are associated with defective biologic activity of FGF-2 on human multipotent progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and sequence motifs in dermatan sulfate for promoting fibroblast growth factor-2 (FGF-2) and FGF-7 activity. | Sigma-Aldrich [merckmillipore.com]

- 5. Lack ofl-Iduronic Acid in Heparan Sulfate Affects Interaction with Growth Factors and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of alpha-D-Idofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-Idofuranose, a five-membered ring isomer of the aldohexose D-idose, presents a unique stereochemical arrangement that dictates its three-dimensional structure and, consequently, its biological activity and utility in drug design. This technical guide provides a comprehensive overview of the stereochemical features of this compound and delves into the detailed conformational analysis of its furanose ring. Due to the limited availability of direct experimental data for the parent this compound, this guide utilizes data from idofuranose derivatives and established methodologies for furanose ring systems to provide a thorough analytical framework. Key experimental techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are discussed in detail, alongside computational approaches. This document aims to serve as a foundational resource for researchers engaged in the study of idofuranose-containing structures and their applications in medicinal chemistry and glycobiology.

Stereochemistry of this compound

This compound is a monosaccharide featuring a five-membered tetrahydrofuran ring. The stereochemistry is defined by the orientation of the hydroxyl groups and the anomeric carbon (C1). In the D-configuration, the hydroxymethyl group at C5 is oriented "up" in the standard Haworth projection. The "alpha" anomer is characterized by the hydroxyl group at C1 being on the opposite face of the ring from the C5 substituent. The systematic IUPAC name for this compound is (2R,3S,4S,5R)-5-(1,2-dihydroxyethyl)tetrahydrofuran-2,3,4-triol.

The stereochemical arrangement of the substituents around the furanose ring in this compound is crucial as it gives rise to significant steric interactions that influence the ring's conformation. The cis-relationship between the hydroxyl groups at C2 and C3, and at C3 and C4, imposes conformational constraints that are distinct from other common furanoses like ribofuranose or xylofuranose.

Conformational Analysis of the Furanose Ring

The five-membered furanose ring is not planar and exists in a dynamic equilibrium of puckered conformations. These conformations are typically described as either envelope (E) or twist (T) forms. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three ring atoms.

The conformational landscape of a furanose ring can be visualized using the concept of a pseudorotational wheel, where each point on the circumference represents a unique conformation. The phase angle of pseudorotation (P) and the maximum puckering amplitude (τm) are the two parameters that define the exact conformation of the ring.

Caption: Pseudorotational wheel illustrating the continuous conformational landscape of a furanose ring.

Experimental Protocols for Conformational Analysis

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state conformation of a molecule.

Methodology:

-

Crystal Growth: High-quality single crystals of the idofuranose derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or temperature gradient methods.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined. The structural model is refined to best fit the experimental data.

-

Data Analysis: From the refined crystal structure, precise bond lengths, bond angles, and torsion angles are obtained. The endocyclic torsion angles of the furanose ring are used to calculate the puckering parameters (P and τm).

Data Presentation: Puckering Analysis of a Representative Furanose Ring

Due to the absence of a publicly available crystal structure for a simple this compound derivative, the following table presents the endocyclic torsion angles and calculated puckering parameters for a representative protected alpha-D-glucofuranose derivative to illustrate the data obtained from a crystallographic study.

| Torsion Angle | Value (°) | Puckering Parameters | Value |

| ν0 (C4-O4-C1-C2) | -23.5 | P (Phase Angle) | 165.2° |

| ν1 (O4-C1-C2-C3) | 38.9 | τm (Max Puckering) | 39.8° |

| ν2 (C1-C2-C3-C4) | -38.1 | Conformation | ³T₂ |

| ν3 (C2-C3-C4-O4) | 22.1 | ||

| ν4 (C3-C4-O4-C1) | 0.6 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution, where they are often more biologically relevant.

Vicinal proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the ³JHH values within the furanose ring, the dihedral angles can be estimated, providing information about the ring's conformation.

Experimental Protocol:

-

Sample Preparation: A solution of the idofuranose derivative is prepared in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).

-

1D ¹H NMR Spectrum Acquisition: A high-resolution 1D ¹H NMR spectrum is acquired.

-

Spectral Analysis: The signals for the furanose ring protons are assigned using 2D NMR techniques such as COSY (Correlation Spectroscopy). The coupling constants for each proton are then measured from the fine structure of the signals.

-

Karplus Equation Application: The measured ³JHH values are used in a generalized Karplus equation to estimate the corresponding dihedral angles. These angles are then compared with those of theoretical models of different envelope and twist conformations to determine the most probable solution conformation or the equilibrium between different conformers.

Representative Data: Proton-Proton Coupling Constants

| Coupling Constant | Representative Value (Hz) | Inferred Dihedral Angle |

| ³J₁,₂ | 1.0 - 4.0 | cis |

| ³J₂,₃ | 4.0 - 7.0 | trans |

| ³J₃,₄ | 4.0 - 7.0 | trans |

| ³J₄,₅ | ~8.7 | anti |

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE is inversely proportional to the sixth power of the distance between the nuclei. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are used to identify protons that are close in space, providing crucial distance constraints for conformational analysis.

Experimental Protocol:

-

Sample Preparation: As for J-coupling analysis.

-

2D NOESY Spectrum Acquisition: A 2D NOESY spectrum is acquired with an appropriate mixing time to allow for the development of NOE cross-peaks.

-

Data Analysis: The presence and intensity of cross-peaks between non-covalently bonded protons are identified. Strong NOEs indicate close proximity (< 3 Å), medium NOEs suggest intermediate distances (3-4 Å), and weak NOEs correspond to longer distances (4-5 Å). These distance restraints are then used in conjunction with molecular modeling to generate a 3D structure consistent with the experimental data.

Computational Modeling

Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are invaluable tools for complementing experimental data and for exploring the conformational energy landscape of idofuranose.

Methodology:

-

Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all low-energy conformers.

-

Energy Minimization and Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated.

-

Property Calculation: For each low-energy conformer, NMR parameters (J-couplings) and other properties can be calculated and compared with experimental values.

-

Boltzmann Averaging: The calculated properties of individual conformers are averaged according to their Boltzmann populations to provide a theoretical representation of the experimentally observed values.

Caption: A logical workflow diagram illustrating the integration of experimental and computational methods for the conformational analysis of furanose rings.

Conclusion

The stereochemistry of this compound dictates a complex conformational landscape for its five-membered ring. While direct and comprehensive experimental data for the parent molecule remains elusive, this guide has outlined the established and robust methodologies for its conformational analysis. Through a synergistic approach combining X-ray crystallography on derivatives, detailed NMR spectroscopy in solution, and sophisticated computational modeling, a detailed understanding of the preferred conformations and dynamic behavior of this compound can be achieved. Such knowledge is paramount for the rational design of idofuranose-based therapeutics and for elucidating its role in biological systems. This guide serves as a foundational reference for researchers, providing the necessary theoretical background and practical considerations for undertaking such conformational studies.

The Unconventional Players: A Technical Guide to the Biological Role of D-alpha-amino Acids in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered biological anomalies, D-alpha-amino acids are emerging from the shadows of their L-enantiomers to reveal critical and diverse roles in mammalian cellular processes. This technical guide provides an in-depth exploration of the synthesis, degradation, and physiological functions of these chiral molecules. Far from being mere metabolic byproducts, D-amino acids act as key signaling molecules, particularly in the nervous and endocrine systems, with profound implications for health and disease. This document summarizes the current understanding of D-amino acid biology, presents quantitative data on their distribution, and provides detailed experimental protocols for their study, offering a comprehensive resource for researchers and drug development professionals.

Introduction

The central dogma of biochemistry has traditionally emphasized the exclusive role of L-amino acids as the building blocks of proteins. However, sensitive analytical techniques have unveiled the significant presence and functional importance of D-amino acids in mammals.[1][2] These "unnatural" isomers are not merely products of dietary intake or gut microbiota but are also endogenously synthesized and meticulously regulated.[3] This guide delves into the core aspects of D-amino acid biology, focusing on their cellular functions, the enzymes that govern their metabolism, and their potential as therapeutic targets and disease biomarkers.

Endogenous Synthesis and Degradation of D-amino Acids

The cellular concentrations of D-amino acids are tightly controlled by a delicate balance between their synthesis and degradation, primarily orchestrated by a specific set of enzymes.

Synthesis: The Role of Racemases

The primary mechanism for the endogenous production of D-amino acids in mammals is through the action of racemases, enzymes that catalyze the interconversion between L- and D-enantiomers.

-

Serine Racemase (SR): This pyridoxal 5'-phosphate (PLP)-dependent enzyme is responsible for the synthesis of D-serine from L-serine.[4] D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[1][5]

-

Aspartate Racemase: While less characterized in mammals compared to serine racemase, evidence suggests its role in the production of D-aspartate.[2] D-aspartate is found in neuroendocrine tissues and is involved in hormone synthesis and secretion.[2]

Degradation: The Role of Oxidases

The degradation of D-amino acids is primarily carried out by FAD-dependent oxidases, which catalyze their oxidative deamination.

-

D-Amino Acid Oxidase (DAO): This enzyme exhibits broad substrate specificity, degrading neutral and basic D-amino acids, including D-serine and D-alanine.[3][6][7] DAO plays a critical role in regulating the levels of these D-amino acids in the brain and periphery.

-

D-Aspartate Oxidase (DDO): DDO specifically catalyzes the oxidative deamination of acidic D-amino acids, most notably D-aspartate.[5][8][9][10] Its expression and activity are crucial for maintaining the appropriate levels of D-aspartate, particularly during development.[11]

Physiological Roles of D-amino Acids in Cellular Processes

D-amino acids have been implicated in a variety of cellular functions, acting as signaling molecules that modulate key physiological pathways.

The Nervous System: Neuromodulation and Synaptic Plasticity

The most well-documented roles of D-amino acids are within the central nervous system.

-

D-Serine: As a potent co-agonist of the NMDA receptor, D-serine is essential for synaptic plasticity, learning, and memory.[1][5][11] Dysregulation of D-serine levels has been linked to neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[5][11]

-

D-Aspartate: D-aspartate also modulates NMDA receptor activity, acting as an agonist.[11] It is abundant in the embryonic brain and is believed to play a role in neuronal development and maturation.[1][11]

The Endocrine System: Hormone Synthesis and Secretion

D-amino acids are also emerging as important players in the endocrine system.

-

D-Aspartate: Found in high concentrations in the pineal gland, pituitary gland, and testes, D-aspartate is involved in the regulation of hormone synthesis and release, including melatonin and testosterone.[2][12]

The Immune System and Beyond

Research is beginning to uncover the involvement of D-amino acids in other physiological systems. Their roles in the immune response, gut homeostasis, and as potential biomarkers for various cancers are areas of active investigation.

Quantitative Data on D-amino Acid Distribution

The concentration of D-amino acids varies significantly across different tissues and biological fluids. The following tables summarize available quantitative data to provide a comparative overview.

| D-Amino Acid | Brain Region/Tissue | Species | Concentration (nmol/g wet weight or µM) | Reference |

| D-Serine | Frontal Cortex | Human | 1.0 - 2.5 | [1] |

| Hippocampus | Rat | 2.8 ± 0.3 | [1] | |

| Cerebellum | Rat | 0.4 ± 0.1 | [1] | |

| D-Aspartate | Pituitary Gland | Rat | 150 - 200 | [12] |

| Testis | Rat | 80 - 120 | [12] | |

| Adrenal Gland | Rat | 50 - 70 | [12] | |

| D-Alanine | Pituitary Gland | Rat | 20 - 30 | [12] |

| Pancreas | Rat | 10 - 15 | [12] |

Table 1: Concentration of D-amino Acids in Various Mammalian Tissues.

| D-Amino Acid | Fluid | Species | Concentration (µM) | Reference |

| D-Serine | Cerebrospinal Fluid | Human | 1.5 - 4.0 | [11] |

| Plasma | Human | 0.5 - 2.0 | [11] | |

| D-Aspartate | Plasma | Human | ~0.1 | [11] |

Table 2: Concentration of D-amino Acids in Human Biological Fluids.

Experimental Protocols

This section provides detailed methodologies for key experiments in D-amino acid research.

Quantification of D-amino Acids by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify D- and L-amino acid enantiomers in biological samples.

Methodology:

-

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer (e.g., 0.1 M perchloric acid).

-

Centrifuge the homogenate to precipitate proteins.

-

Collect the supernatant and neutralize it with a suitable base (e.g., potassium carbonate).

-

For biological fluids like plasma or cerebrospinal fluid, deproteinize the sample using an appropriate method (e.g., ultrafiltration or precipitation with acetonitrile).

-

-

Derivatization:

-

React the amino acids in the sample with a chiral derivatizing agent. A common reagent is o-phthaldialdehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine). This forms fluorescent diastereomeric derivatives.

-

Alternatively, use Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or its analogs for UV detection.[13][14]

-

-

HPLC Separation:

-

Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).[15][16][17]

-

The diastereomeric derivatives will be separated based on their different affinities for the stationary phase.

-

-

Detection and Quantification:

-

Detect the separated derivatives using a fluorescence detector (for OPA derivatives) or a UV detector (for Marfey's reagent derivatives).

-

Quantify the amount of each D- and L-amino acid by comparing the peak areas to those of known standards.

-

D-Amino Acid Oxidase (DAO) Activity Assay

Objective: To measure the enzymatic activity of DAO in tissue homogenates or purified enzyme preparations.

Methodology:

-

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a product of the DAO-catalyzed oxidation of a D-amino acid substrate. The H₂O₂ is then used in a coupled reaction to generate a detectable signal.

-

Reagents:

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, D-amino acid substrate, HRP, and the chromogenic substrate.

-

Pre-incubate the reaction mixture at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme sample (tissue homogenate or purified DAO).

-

Monitor the change in absorbance at the appropriate wavelength (e.g., 436 nm for o-dianisidine) over time using a spectrophotometer.[3]

-

The rate of change in absorbance is proportional to the DAO activity.

-

-

Calculation: Calculate the enzyme activity based on the molar extinction coefficient of the oxidized chromogen and express it in units (e.g., µmol of substrate consumed per minute per mg of protein).

Serine Racemase (SR) Activity Assay

Objective: To measure the enzymatic activity of SR.

Methodology:

-

Principle: The assay measures the conversion of L-serine to D-serine.

-

Reagents:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.

-

Substrate: L-serine (e.g., 20 mM).

-

Cofactor: Pyridoxal 5'-phosphate (PLP) (e.g., 15 µM).[4]

-

Dithiothreitol (DTT) and EDTA.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, L-serine, PLP, DTT, and EDTA.

-

Initiate the reaction by adding the enzyme sample (e.g., purified SR or cell lysate).

-

Incubate the reaction at 37°C for a specific time.

-

Stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

Analyze the amount of D-serine produced using the HPLC method described in section 5.1.

-

-

Calculation: Determine the amount of D-serine produced and express the enzyme activity as nmol of D-serine formed per minute per mg of protein.

Visualization of Key Pathways and Workflows

D-Serine Metabolism and Signaling Pathway

Caption: Metabolic pathway of D-serine and its role in NMDA receptor signaling.

Experimental Workflow for D-Amino Acid Quantification

Caption: General workflow for the quantification of D-amino acids in biological samples.

Conclusion and Future Directions

The study of D-alpha-amino acids has transitioned from a niche area of research to a burgeoning field with significant implications for cellular biology and medicine. Their established roles in neurotransmission and endocrine regulation, coupled with emerging evidence of their involvement in other physiological and pathological processes, underscore their importance. The continued development of sensitive analytical techniques will be crucial for further elucidating the complex interplay of D-amino acids in cellular signaling. For drug development professionals, the enzymes involved in D-amino acid metabolism, such as DAO and SR, represent promising therapeutic targets for a range of disorders. Future research should focus on unraveling the full spectrum of D-amino acid functions, identifying novel D-amino acid-containing peptides, and translating our growing understanding of these unconventional molecules into innovative diagnostic and therapeutic strategies.

References

- 1. Free D-aspartate and D-serine in the mammalian brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amino Acid Oxidase, D- - Assay | Worthington Biochemical [worthington-biochem.com]

- 4. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and kinetic properties of human d-aspartate oxidase, the enzyme-controlling d-aspartate levels in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sensitive determination of D-amino acids in mammals and the effect of D-amino-acid oxidase activity on their amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. The kinetic mechanism of beef kidney D-aspartate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Frontiers | Human D-aspartate Oxidase: A Key Player in D-aspartate Metabolism [frontiersin.org]

- 11. Frontiers | The Emerging Role of Altered d-Aspartate Metabolism in Schizophrenia: New Insights From Preclinical Models and Human Studies [frontiersin.org]

- 12. D-Amino acids in mammalian endocrine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. HPLC method for amino acids profile in biological fluids and inborn metabolic disorders of aminoacidopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

- 17. HPLC Method for Detecting Amino Acid - Creative Proteomics Blog [creative-proteomics.com]

- 18. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Isolation and Characterization of Idose Derivatives from Natural Sources: A Technical Guide

A Note to the Reader: Initial investigations into the natural occurrence of alpha-D-Idofuranose have revealed a significant finding: there is currently no scientific literature describing the discovery or isolation of this compound from any natural source. The PubChem database lists this compound as a chemical entity, but this does not denote natural origin.[1]

However, the C5 epimer of D-glucuronic acid, L-iduronic acid, is a crucial component of several essential biopolymers.[2][3] This technical guide will, therefore, focus on the discovery and isolation of L-iduronic acid from its natural sources, the glycosaminoglycans (GAGs), to provide a relevant and factually accurate resource for researchers. L-iduronic acid is a key component of GAGs such as dermatan sulfate and heparin, where it plays a critical role in various biological processes.[2][4]

This document provides an in-depth overview of the methodologies for extracting, purifying, and characterizing L-iduronic acid from these natural sources, tailored for researchers, scientists, and drug development professionals.

Overview of L-Iduronic Acid in Nature

L-iduronic acid (IdoA) is a hexuronic acid that is most notably found as a component of glycosaminoglycans (GAGs).[2] GAGs are long, unbranched polysaccharides consisting of repeating disaccharide units. The presence and arrangement of IdoA residues within the GAG chain are critical for their biological functions, which include regulating cell signaling, inflammation, and blood coagulation.[4][5]

The primary natural sources of IdoA-containing GAGs are animal tissues. The table below summarizes the typical GAG content in various tissues, which are the starting materials for L-iduronic acid isolation.

| Natural Source (Tissue) | Primary GAG | Typical Yield (mg/g of dry tissue) | L-Iduronic Acid Content (% of total uronic acid) |

| Porcine Intestinal Mucosa | Heparin | 2 - 5 | 40 - 70% |

| Bovine Lung | Heparin | 1 - 3 | 30 - 60% |

| Porcine Skin | Dermatan Sulfate | 5 - 10 | 50 - 90% |

| Bovine Aorta | Dermatan Sulfate | 3 - 7 | 40 - 80% |

Note: Yields and IdoA content are approximate and can vary significantly based on the extraction method, age, and physiological state of the source organism.

Experimental Workflow for L-Iduronic Acid Isolation

The isolation of L-iduronic acid is a multi-step process that begins with the extraction and purification of the parent GAG, followed by enzymatic or chemical depolymerization, and finally, the chromatographic separation of the resulting monosaccharides.

Figure 1: A generalized workflow for the isolation and characterization of L-iduronic acid from animal tissues.

Detailed Experimental Protocols

Protocol for GAG Extraction from Porcine Skin

This protocol outlines the extraction of dermatan sulfate, a rich source of L-iduronic acid.

-

Tissue Preparation: Fresh or frozen porcine skin is cleared of hair and subcutaneous fat. The tissue is then minced and lyophilized.

-

Delipidation: The dried tissue is defatted by extraction with a 2:1 (v/v) mixture of chloroform/methanol, followed by acetone.

-

Proteolysis: The defatted tissue is suspended in a buffer containing a protease (e.g., papain or pronase) and incubated at an optimal temperature (typically 55-65°C) for 24-48 hours to digest proteins.

-

Initial Purification: The digest is centrifuged, and the supernatant containing the GAGs is collected. Trichloroacetic acid is added to precipitate any remaining peptides, which are then removed by centrifugation.

-

Anion-Exchange Chromatography: The supernatant is applied to an anion-exchange column (e.g., DEAE-Sephacel). The column is washed extensively, and the GAGs are eluted with a salt gradient (e.g., 0.1 M to 2.0 M NaCl).

-

Ethanol Precipitation: The GAG-containing fractions are pooled, and the GAGs are precipitated by the addition of 3-4 volumes of ethanol. The precipitate is collected by centrifugation, washed with ethanol, and dried.

Protocol for Enzymatic Depolymerization of Dermatan Sulfate

This protocol uses chondroitinase ABC to cleave the GAG chain into disaccharide units.

-

Enzyme Digestion: The purified dermatan sulfate is dissolved in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Chondroitinase ABC is added to the solution at a specific enzyme-to-substrate ratio (e.g., 1:100 by weight).

-

The mixture is incubated at 37°C for 12-24 hours.

-

The reaction is terminated by heating the mixture to 100°C for 5 minutes.

-

The resulting mixture of disaccharides is then ready for chromatographic separation.

Protocol for L-Iduronic Acid Analysis by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive method for the separation and quantification of carbohydrates.

-

Sample Preparation: The disaccharide mixture from the enzymatic digestion is filtered through a 0.22 µm filter.

-

Chromatographic System: An HPAEC-PAD system equipped with a carbohydrate-specific column (e.g., CarboPac PA1) is used.

-

Separation: The disaccharides are separated using an alkaline mobile phase and a sodium acetate gradient.

-

Detection: The separated disaccharides are detected by pulsed amperometry.

-

Quantification: The concentration of the IdoA-containing disaccharides is determined by comparing the peak areas to those of known standards.

Signaling Pathways and Logical Relationships

While L-iduronic acid itself is not a direct signaling molecule, its conformation within GAG chains is critical for mediating interactions with proteins involved in signaling pathways. The diagram below illustrates the logical relationship between IdoA conformation and its role in FGF (Fibroblast Growth Factor) signaling.

Figure 2: The role of L-iduronic acid conformation in the formation of the HS-FGF-FGFR signaling complex.

References

- 1. This compound | C6H12O6 | CID 15560225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Iduronic acid - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Iduronic Acid in Chondroitin/Dermatan Sulfate: Biosynthesis and Biological Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DISTINGUISHING GLUCURONIC FROM IDURONIC ACID IN GLYCOSAMINOGLYCAN TETRASACCHARIDES BY USING ELECTRON DETACHMENT DISSOCIATION - PMC [pmc.ncbi.nlm.nih.gov]

Enantiomeric Dichotomy: A Technical Deep Dive into alpha-D-Idofuranose and alpha-L-Idofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of stereochemistry, the subtle yet profound differences between enantiomers can dictate biological activity, toxicity, and overall therapeutic potential. This technical guide provides an in-depth exploration of the enantiomeric distinctions between alpha-D-Idofuranose and alpha-L-idofuranose. While sharing the same chemical formula and connectivity, their mirrored spatial arrangements give rise to unique physicochemical properties and biological interactions. This document serves as a comprehensive resource, amalgamating available data on their physical characteristics, biological significance, and the experimental methodologies crucial for their study.

Core Enantiomeric Differences: A Comparative Overview

This compound and alpha-L-idofuranose are non-superimposable mirror images of each other, a fundamental principle of chirality.[1][2] This stereochemical relationship is the cornerstone of their differing properties. While many physical attributes are identical for enantiomers (e.g., molecular weight, density in an achiral environment), their interaction with plane-polarized light and chiral molecules, such as biological receptors and enzymes, is distinct.

dot

References

Spectroscopic Data for α-D-Idofuranose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to α-D-Idofuranose

α-D-Idofuranose is a monosaccharide, a five-membered ring (furanose) form of the hexose sugar, D-idose. While the pyranose (six-membered ring) form of D-idose is more common, the furanose isomer plays a role in the overall equilibrium of D-idose in solution. The structural elucidation of such carbohydrates is heavily reliant on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the expected data from these analyses and the methodologies to acquire them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules, including the stereochemistry and connectivity of atoms. For α-D-Idofuranose, both ¹H and ¹³C NMR would be essential for its characterization.

Expected ¹H NMR Data

The proton NMR spectrum of a furanose can be complex due to the flexibility of the five-membered ring, leading to potential signal overlap. However, certain chemical shift ranges are characteristic of the protons in such a structure.

Table 1: Expected ¹H NMR Chemical Shifts for α-D-Idofuranose (in D₂O)

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-1 | 5.0 - 5.5 | Doublet | J1,2 ≈ 3-5 |

| H-2 | 4.0 - 4.5 | Multiplet | - |

| H-3 | 4.0 - 4.5 | Multiplet | - |

| H-4 | 4.0 - 4.5 | Multiplet | - |

| H-5 | 3.7 - 4.2 | Multiplet | - |

| H-6a | 3.5 - 3.9 | Multiplet | - |

| H-6b | 3.5 - 3.9 | Multiplet | - |

Note: Chemical shifts are referenced to an internal standard (e.g., DSS or TSP). The exact values can vary based on solvent, temperature, and pH.

Expected ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Table 2: Expected ¹³C NMR Chemical Shifts for α-D-Idofuranose (in D₂O)

| Carbon | Expected Chemical Shift (ppm) |

| C-1 | 95 - 105 |

| C-2 | 70 - 80 |

| C-3 | 70 - 80 |

| C-4 | 75 - 85 |

| C-5 | 65 - 75 |

| C-6 | 60 - 65 |

Note: Chemical shifts are referenced to an internal standard (e.g., DSS or TSP). The anomeric carbon (C-1) is typically the most downfield signal in the furanose ring.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the carbohydrate sample in 0.5-0.7 mL of deuterium oxide (D₂O).

-

Add a small amount of an internal standard, such as 3-(trimethylsilyl)-1-propanesulfonic acid sodium salt (DSS) or sodium 4,4-dimethyl-4-silapentane-1-sulfonate (TSP), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquire a one-dimensional (1D) ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16-64 scans.

-

Acquire a 1D ¹³C NMR spectrum with proton decoupling. Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

To aid in signal assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for one-bond ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations should be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For α-D-Idofuranose, the spectrum is expected to be dominated by absorptions from the hydroxyl and C-O bonds.

Expected IR Absorption Bands

Table 3: Expected Characteristic IR Absorption Bands for α-D-Idofuranose

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| 3600 - 3200 (broad) | O-H | Stretching (hydrogen-bonded) |

| 3000 - 2850 | C-H | Stretching |

| ~1460 | C-H | Bending |

| 1200 - 950 | C-O | Stretching (ether and alcohol) |

Note: The region between 1500 cm⁻¹ and 500 cm⁻¹ is known as the "fingerprint region" and contains complex vibrations that are unique to the specific molecule.

Experimental Protocol for FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the dry carbohydrate sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Place the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1]

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is typically an average of 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns can also offer structural clues.

Expected Mass Spectrometry Data

For a non-volatile compound like α-D-Idofuranose, a soft ionization technique such as Electrospray Ionization (ESI) is typically used.

Table 4: Expected Mass Spectrometry Data for α-D-Idofuranose

| Parameter | Expected Value | Ionization Mode |

| Molecular Formula | C₆H₁₂O₆ | - |

| Molecular Weight | 180.16 g/mol | - |

| [M+H]⁺ | m/z 181.07 | Positive ESI |

| [M+Na]⁺ | m/z 203.05 | Positive ESI |

| [M-H]⁻ | m/z 179.05 | Negative ESI |

Note: The fragmentation of monosaccharides in the gas phase can be complex, often involving multiple dehydration steps and cross-ring cleavages.[2] The observed fragments will depend on the collision energy used in tandem MS (MS/MS) experiments.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the carbohydrate sample (e.g., 1 mg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol.

-

The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid in ionization.

Instrumentation and Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Use an electrospray ionization (ESI) source.

-

Acquire a full scan mass spectrum to determine the molecular weight and identify adducts.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion of interest (e.g., [M+H]⁺ or [M+Na]⁺) to obtain fragmentation information. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a carbohydrate such as α-D-Idofuranose.

Caption: General workflow for the spectroscopic analysis of a carbohydrate.

References

Thermochemical Properties and Stability of alpha-D-Idofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties and stability of alpha-D-Idofuranose. Due to the limited availability of specific experimental data for this rare sugar, this document leverages established principles of carbohydrate chemistry and comparative data from its more common isomers to provide a robust theoretical framework. This guide includes a discussion of conformational stability, illustrative thermochemical data, detailed experimental protocols for characterization, and visualizations of key structural and procedural concepts.

Introduction

D-Idose is a C-5 epimer of D-glucose and a C-3 epimer of D-galactose. While the pyranose form of monosaccharides is typically more stable and abundant in solution, the furanose form, a five-membered ring, plays a crucial role in the structure of nucleic acids (in the form of ribose and deoxyribose) and can be an important intermediate in various biological processes. Understanding the thermochemical properties and stability of this compound is therefore of interest in the fields of glycobiology, medicinal chemistry, and drug development for applications requiring scaffolds with specific stereochemistry.

Conformational Stability of this compound

The stability of cyclic monosaccharides is primarily determined by the interplay of several factors, including bond angles, torsional strain, and non-bonded steric interactions between substituents on the ring.

In an aqueous solution, D-idose, like other aldohexoses, exists in equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms: the six-membered pyranose and the five-membered furanose rings, each with their respective alpha and beta anomers. For most aldohexoses, the pyranose forms are thermodynamically more stable than the furanose forms.[1]

The furanose ring is not planar and adopts an envelope or twist conformation to minimize eclipsing interactions of its substituents. The stability of a particular furanose conformation is highly dependent on the stereochemistry of the hydroxyl groups. For this compound, the hydroxyl groups at C1, C2, and C3 are on the same side of the ring in a Fischer projection. In the cyclic form, this leads to significant steric strain, making it less stable than many other aldohexofuranoses.

The relative instability of the idose configuration is a known principle in carbohydrate chemistry. This is largely due to the axial disposition of several hydroxyl groups in the more stable chair conformations of its pyranose form, leading to unfavorable 1,3-diaxial interactions. While the conformational analysis of furanose rings is more complex, it is expected that the inherent steric crowding in the idose structure also translates to a less stable furanose ring compared to other isomers.

Thermochemical Properties

However, we can infer the expected range and nature of these properties by examining a well-characterized isomer, alpha-D-Glucopyranose. The following table summarizes key thermochemical data for solid, crystalline alpha-D-Glucopyranose, which serves as an illustrative example. It is important to note that while the molecular formula is the same, the different stereochemistry of this compound will result in different thermochemical values.

Table 1: Illustrative Thermochemical Properties of alpha-D-Glucopyranose (Solid)

| Property | Symbol | Value (kJ/mol) | Reference |

| Standard Molar Enthalpy of Combustion | ΔcH°solid | -2805.0 ± 1.3 | [2] |

| Standard Molar Enthalpy of Formation | ΔfH°solid | -1271.1 | [2] |

| Standard Molar Gibbs Free Energy of Formation | ΔfG° | -776.97 | [3] |

| Standard Molar Entropy | S°solid | 209.19 J/(mol·K) | [3] |

Note: These values are for the pyranose form of glucose and are provided for illustrative purposes. The values for this compound are expected to be different, likely reflecting its lower stability with a less negative enthalpy of formation.

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of carbohydrates like this compound requires precise calorimetric measurements. Below are detailed methodologies for key experiments.

Bomb Calorimetry for Enthalpy of Combustion

This method is used to determine the heat of combustion at constant volume (ΔU), from which the enthalpy of combustion (ΔH) can be calculated.

Protocol:

-

Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.5 g) of the pure, dry carbohydrate is prepared.

-

Calorimeter Setup: The bomb calorimeter is assembled, with the sample placed in a crucible inside the "bomb." The bomb is then sealed and pressurized with pure oxygen (typically to 20-30 atm).

-

Immersion: The sealed bomb is immersed in a known quantity of water in an insulated container (the calorimeter jacket). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited via a small electrical current through a fuse wire.

-

Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat capacity of the calorimeter system (C_calorimeter) is predetermined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The heat released by the combustion of the sample (q_comb) is calculated using the formula: q_comb = C_calorimeter * ΔT where ΔT is the corrected temperature change. The molar enthalpy of combustion is then calculated from q_comb and the molar mass of the carbohydrate.[4]

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

Protocol:

-

Sample Preparation: A small, accurately weighed amount of the carbohydrate (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a heating-cooling-reheating cycle at a controlled rate (e.g., 10 °C/min).

-

Data Acquisition: The DSC instrument measures the differential heat flow between the sample and the reference as they are subjected to the temperature program.

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) can be analyzed to determine:

-

Heat Capacity (Cp): The heat capacity is proportional to the heat flow and can be calculated by comparison with a standard material of known heat capacity.

-

Melting Point (Tm): The temperature at the peak of an endothermic transition.

-

Enthalpy of Fusion (ΔHfus): The integral of the melting peak.

-

Glass Transition Temperature (Tg): A step-like change in the baseline of the thermogram, indicative of a transition from a glassy to a rubbery state in amorphous samples.[5][6]

-

Visualizations

Conformational Equilibria of D-Idose

The following diagram illustrates the equilibrium between the open-chain, furanose, and pyranose forms of D-Idose in solution.

Experimental Workflow for Thermochemical Analysis

The following diagram outlines a general workflow for the experimental determination of the thermochemical properties of a carbohydrate.

Conclusion

While specific experimental thermochemical data for this compound remains elusive, a strong theoretical understanding of its properties and stability can be established through the principles of carbohydrate chemistry. The inherent steric strain in the idose configuration suggests that this compound is less stable than its more common isomers. The experimental protocols and illustrative data provided in this guide offer a framework for the future characterization of this and other rare sugars, which will be invaluable for their potential applications in drug design and glycobiology.

References

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chemeo.com [chemeo.com]

- 4. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Sucrose, Lactose, Thermogravimetry, and Differential Thermal Analysis: The Estimation of the Moisture Bond Types in Lactose-Containing Ingredients for Confectionery Products with Reduced Glycemic Index - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to alpha-D-Idofuranose: IUPAC Nomenclature, Synonyms, and Core Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-D-Idofuranose, a rare sugar with significant implications in glycobiology and drug development. This document details its nomenclature, physicochemical properties, synthesis, and analytical methodologies, presented in a format tailored for researchers and professionals in the chemical and biomedical fields.

IUPAC Nomenclature and Synonyms

The precise chemical identification of monosaccharides is critical for scientific communication and research reproducibility. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic naming convention for these complex molecules.

The IUPAC name for this compound is (2S,3S,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol [1]. This nomenclature defines the stereochemistry at each chiral center and the furanose (five-membered ring) structure.

Synonyms and Identifiers:

In literature and chemical databases, this compound is also known by several synonyms and unique identifiers, which are crucial for comprehensive database searches.

| Synonym/Identifier | Source/Database |

| This compound | Depositor-Supplied |

| a-D-Idof | IUPAC Condensed |

| alpha-D-ido-hexofuranose | IUPAC |

| CHEBI:153617 | ChEBI |

| 41847-67-0 | CAS Registry Number |

| 743F51PLT2 | UNII |

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₆H₁₂O₆ | PubChem |

| Molecular Weight | 180.16 g/mol | PubChem |

| XLogP3 | -2.6 | PubChem |

| Topological Polar Surface Area | 110 Ų | PubChem |

| Melting Point | 132 °C (for D-Idose, anomeric mixture) | Wikipedia |

| Specific Rotation ([α]D) | Data not available | - |

| Aqueous Solubility | Data not available | - |

Note on Data Availability: D-Idose is known to be the most unstable of the aldohexoses. In solution, it exists as a complex equilibrium mixture of α/β-pyranoses and α/β-furanoses. The isolation and characterization of a single, pure anomer such as this compound is challenging, which explains the scarcity of specific experimental data for its physical properties. Anomers, being diastereomers, are expected to have distinct physical properties such as melting points and specific rotations[2].

Experimental Protocols

A practical synthetic route to D-idose, the precursor to this compound in solution, has been developed from the readily available D-glucose. This multi-step synthesis involves the formation of a seven-carbon sugar intermediate.

Protocol for the Synthesis of D-Idose from D-Glucose:

-

Kiliani-Fischer Synthesis: The synthesis begins with the Kiliani-Fischer chain extension of D-glucose. D-glucose is treated with sodium cyanide to form a mixture of two epimeric cyanohydrins.

-

Hydrolysis: The cyanohydrins are then hydrolyzed to produce a mixture of D-glycero-D-ido-heptonic acid and D-glycero-D-gluco-heptonic acid.

-

Protection: The hydroxyl groups of the heptonic acids are protected, for example, through acetonide formation using 2,2-dimethoxypropane.

-

Oxidative Cleavage: The C6-C7 bond of the protected D-glycero-D-ido-heptonic acid is selectively cleaved using an oxidizing agent such as sodium periodate supported on silica gel. This step yields a protected D-iduronic acid derivative.

-

Reduction: The aldehyde group of the uronic acid derivative is then selectively reduced to a primary alcohol using a reducing agent like sodium borohydride.

-

Deprotection: Finally, the protecting groups are removed under mild acidic conditions (e.g., using DOWEX resin) to yield D-idose.

Upon dissolution in a solvent like water, the synthesized D-idose will establish an equilibrium between its open-chain form and its various cyclic anomers, including this compound.

The analysis and quantification of specific sugar isomers in a mixture typically employ chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being a common method.

General HPLC Method for Monosaccharide Isomer Separation:

-

Column: A specialized carbohydrate analysis column, such as an amino- or amide-bonded silica column, is typically used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly employed. The high acetonitrile concentration helps in retaining the polar sugar molecules.

-

Detection: Refractive Index (RI) detection is a universal method for carbohydrate analysis. Alternatively, UV detection at low wavelengths (e.g., 195 nm) can be used. For more detailed structural information, Mass Spectrometry (MS) can be coupled with HPLC (HPLC-MS).

-

Sample Preparation: The sample containing the sugar mixture is dissolved in the mobile phase or a compatible solvent, filtered, and then injected into the HPLC system.

-

Quantification: The concentration of each isomer is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

This method can be optimized to achieve the separation of the different anomers and ring forms of D-idose present in an equilibrium mixture.

Visualization of Synthetic Pathway

The following diagram illustrates the key transformations in the synthesis of D-idose from a D-ido-heptonic acid precursor.

Caption: Synthetic pathway from a protected D-ido-heptonic acid to D-idose.

This guide provides a foundational understanding of this compound for professionals in research and drug development. While specific experimental data for this anomer remains elusive, the provided information on its nomenclature, computed properties, and the synthesis and analysis of its precursor, D-idose, serves as a valuable resource for further investigation into this rare and conformationally flexible monosaccharide.

References

The Enzymatic Architecture of L-Iduronic Acid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the enzymatic pathways central to the biosynthesis of L-iduronic acid (IdoA), a critical carbohydrate component of glycosaminoglycans (GAGs) such as dermatan sulfate and heparan sulfate. It is important to clarify at the outset the relationship between the requested topic, alpha-D-idofuranose, and the biologically synthesized L-iduronic acid. Direct enzymatic pathways for the synthesis of the free monosaccharide D-idose, or its furanose form, are not known to be a feature of mammalian metabolism; D-idose is a rare and chemically unstable sugar.[1] The biologically significant idose derivative is L-iduronic acid, the C-5 epimer of D-glucuronic acid, which is synthesized at the polymer level.[1][2] This guide will, therefore, focus on the well-characterized enzymatic machinery responsible for producing L-iduronic acid residues within GAG chains, a process of significant interest in drug development, particularly for therapies targeting cancer, inflammation, and coagulation disorders.

The biosynthesis of L-iduronic acid is a multi-step process that begins with the formation of UDP-D-glucuronic acid from UDP-glucose. This activated sugar is then incorporated into a growing GAG chain, where it can be subsequently epimerized to L-iduronic acid. This guide will detail the key enzymes in this pathway: UDP-glucose 6-dehydrogenase (UGDH) and Glucuronyl C5-epimerase (GLCE), providing quantitative data, detailed experimental protocols, and visual representations of the relevant pathways and workflows.

Core Enzymatic Pathways

The biosynthesis of L-iduronic acid residues is intrinsically linked to the synthesis of the GAG chains themselves. The process can be broadly divided into two main stages:

-

Synthesis of the Precursor Nucleotide Sugar: The production of UDP-D-glucuronic acid from UDP-glucose in the cytoplasm.

-

Polymer-Level Epimerization: The conversion of D-glucuronic acid residues to L-iduronic acid residues within the nascent GAG chain in the Golgi apparatus.

UDP-Glucose 6-Dehydrogenase (UGDH)

UGDH is a cytosolic enzyme that catalyzes the NAD+-dependent two-fold oxidation of UDP-glucose to UDP-D-glucuronic acid.[3] This reaction is a key committed step in the biosynthesis of various polysaccharides.[3]

Glucuronyl C5-Epimerase (GLCE)

GLCE, also known as dermatan sulfate epimerase (DSE) or heparan sulfate epimerase (HSE), is a Golgi-resident enzyme that catalyzes the reversible epimerization of D-glucuronic acid residues to L-iduronic acid residues at the C5 position within the growing GAG polymer.[4] This conversion is crucial for the biological activity of dermatan sulfate and heparan sulfate, as the presence of L-iduronic acid residues imparts conformational flexibility to the GAG chain, which is important for protein binding.[5]

Quantitative Data

The following tables summarize the kinetic parameters for the key enzymes involved in L-iduronic acid biosynthesis.

Table 1: Kinetic Parameters of UDP-Glucose 6-Dehydrogenase (UGDH)

| Enzyme Source | Substrate | Km (μM) | Vmax | kcat (s-1) | Reference(s) |

| Human | UDP-glucose | 9.7 - 25 | Not Reported | Not Reported | [6] |

| Human | UDP-glucose | 17 ± 2 (Kd) | Not Reported | Not Reported | [7] |

| Bovine | UDP-glucose | Not Reported | Reported to be similar to human | Not Reported | [8] |

Table 2: Kinetic Parameters of Glucuronyl C5-Epimerase (GLCE)

| Enzyme Source | Substrate | Apparent Km (μM) | Apparent Vmax | Notes | Reference(s) |

| Bovine Liver | Fully N-sulfated E. coli K5 polysaccharide | 2-3 (extrapolated to zero enzyme concentration) | Lower than O-desulfated heparin | Km increased with enzyme concentration | [9][10] |

| Furth Mastocytoma | Fully N-sulfated E. coli K5 polysaccharide | Not determined | Similar to bovine liver enzyme | Km increased with enzyme concentration | [10] |

| Bovine Liver | Partially N-acetylated E. coli K5 polysaccharide | Significantly higher than fully N-sulfated | Similar to fully N-sulfated | [9][10] | |

| Bovine Liver | O-desulfated [3H]heparin | Not determined | 2- to 4-fold higher than K5 derivative | [9] |

Experimental Protocols

Assay for UDP-Glucose 6-Dehydrogenase (UGDH) Activity

This protocol is based on a continuous spectrophotometric assay that measures the rate of NADH production at 340 nm.[7]

a. Reagents:

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.5

-

Substrate: 10 mM UDP-glucose in Assay Buffer

-

Cofactor: 15 mM NAD+ in Assay Buffer

-

Enzyme: Purified UGDH diluted in Assay Buffer to a suitable concentration (e.g., to achieve a rate of 0.01-0.1 ΔA340/min)

b. Procedure:

-

In a quartz cuvette, combine 800 µL of Assay Buffer, 100 µL of 15 mM NAD+, and 50 µL of 10 mM UDP-glucose.

-

Incubate the mixture at 25°C for 5 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding 50 µL of the diluted UGDH enzyme solution and mix immediately.

-

Monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

c. Data Analysis:

-

The rate of NADH formation is calculated using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).[7]

-

One unit of UGDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions. Note that the stoichiometry is 2 moles of NADH produced per mole of UDP-glucose oxidized.[7]

Assay for Glucuronyl C5-Epimerase (GLCE) Activity

This protocol is based on the release of tritium (3H) from a specifically labeled polysaccharide substrate.[9][10]

a. Reagents:

-

Substrate: [5-3H]HexA-labeled O-desulfated heparin or N-sulfated E. coli K5 polysaccharide (prepared as described in Hagner-McWhirter et al., 2000).

-

Assay Buffer: 50 mM HEPES, pH 7.0, containing 1 mM CaCl2.

-

Enzyme: Purified GLCE.

-

Scintillation Cocktail: A suitable liquid scintillation fluid.

b. Procedure:

-

Prepare reaction mixtures containing the 3H-labeled substrate at various concentrations in Assay Buffer.

-

Add a defined amount of purified GLCE to each reaction mixture.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by boiling for 2 minutes.

-

Separate the released 3H2O from the labeled polymer by passing the reaction mixture through a small anion exchange column (e.g., Dowex 1-X2). The negatively charged polymer will bind to the column, while the neutral 3H2O will pass through.

-

Collect the eluate containing the 3H2O.

-

Quantify the radioactivity in the eluate using liquid scintillation counting.

c. Data Analysis:

-

The amount of 3H2O released is directly proportional to the epimerase activity.

-

Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates of tritium release at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Analytical Methods for Iduronic Acid Quantification

a. High-Performance Liquid Chromatography (HPLC):

Following enzymatic or acid hydrolysis of the GAG chain, the resulting monosaccharides or disaccharides can be separated and quantified by HPLC.[11][12] Derivatization of the sugars with a fluorescent or UV-absorbing tag is often employed to enhance detection sensitivity.[12]

b. Gas Chromatography-Mass Spectrometry (GC-MS):

After methanolysis and derivatization (e.g., trimethylsilylation), the uronic acid components of GAGs can be identified and quantified by GC-MS.[11]

Visualizations

Pathway Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UDP-glucose 6-dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. uniprot.org [uniprot.org]

- 7. Structure and Mechanism of Human UDP-glucose 6-Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of human UDP-glucose dehydrogenase. CYS-276 is required for the second of two successive oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Biosynthesis of heparin/heparan sulfate: kinetic studies of the glucuronyl C5-epimerase with N-sulfated derivatives of the Escherichia coli K5 capsular polysaccharide as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diagnostic methods for the determination of iduronic acid in oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of iduronic acid and glucuronic acid in glycosaminoglycans after stoichiometric reduction and depolymerization using high-performance liquid chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of α-D-Idofuranose from D-Glucose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview and experimental protocols for the multi-step synthesis of α-D-Idofuranose, a rare hexose, from the readily available starting material, D-glucose. The synthesis involves a series of protection, oxidation, stereoselective reduction, and deprotection steps. D-Idose and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in various bioactive natural products and their potential as precursors for novel therapeutics. This application note outlines the key transformations, provides detailed experimental procedures, and summarizes the expected outcomes for each step.

Introduction

The synthesis of rare sugars is a critical aspect of carbohydrate chemistry, enabling access to building blocks for drug discovery and glycobiology research. D-Idose is a C-5 epimer of D-glucose and a C-3 epimer of D-galactose. Its furanose form, α-D-Idofuranose, is a valuable synthon for the preparation of various biologically active molecules. The synthetic route starting from D-glucose is a common and cost-effective approach. The key challenge in this synthesis lies in the stereoselective reduction of an intermediate ketone to achieve the desired ido configuration. This protocol provides a comprehensive guide for researchers to successfully synthesize α-D-Idofuranose.

Overall Synthetic Pathway